Cyanidin
Overview
Description
Cyanidin and its glycosides are anthocyanins, responsible for the vibrant colors (red, orange, blue) of fruits and flowers. They are a significant part of the human diet, mainly through fruits and red wines, with an estimated daily intake of around 180 mg. These compounds are recognized for their antioxidant, antimutagenic, and various protective activities, suggesting a potential beneficial role for human health (Galvano et al., 2004).
Synthesis Analysis
Cyanidin 3-O-galactoside (Cy3Gal) stands out among anthocyanins for its health benefits. It shares a common biosynthesis pathway with other anthocyanins, involving galactosyltransferase that utilizes uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates. Chokeberry is highlighted as a practical natural source for mass-production of this compound, which possesses antioxidant properties among other health benefits (Liang et al., 2021).
Molecular Structure Analysis
The structural and photophysical properties of anthocyanins and anthocyanidins, including cyanidin, are well-documented. Computational methods have played a significant role in understanding these properties, aiding in the exploration of their geometries, spectroscopic features, and complexation properties. This has contributed to a deeper understanding of their behavior and interactions at the molecular level (Sinopoli et al., 2019).
Chemical Reactions and Properties
The cyanidin molecule's reaction with primary amino groups to form various chromophores is a well-documented analytical interest. This reaction's versatility makes cyanidin and its derivatives applicable across a broad spectrum of disciplines, emphasizing their analytical utility in detecting, isolating, and analyzing numerous compounds of interest (Friedman, 2004).
Physical Properties Analysis
Cyanidin's physical properties, such as its solubility in water and its ability to impart color, are central to its role in plants and its dietary significance. Its stability and colorant properties are influenced by pH and the presence of co-pigments, which can modify its appearance in various environments.
Chemical Properties Analysis
Cyanidin exhibits a range of chemical properties that contribute to its biological activities, including its role as a potent antioxidant. Its ability to interact with other molecules, such as proteins and enzymes, underlies its health benefits, including anti-inflammatory, anticancer, and cardiovascular protective effects. These interactions are crucial for understanding cyanidin's potential as a dietary compound beneficial to human health (Galvano et al., 2007).
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties : Cyanidin has been noted for its antioxidant, antiviral, anticarcinogenic, and anti-inflammatory properties. For instance, it has shown efficacy in alleviating depression-like symptoms through the PI3K/AKT/FoxG1/FGF-2 signaling-modulated neurogenesis enhancement (Xin Shan et al., 2020).
Neuroprotection : Studies have demonstrated Cyanidin's potential in neuroprotection, such as attenuating neuroinflammation mediated by the TLR4/NOX4 pathway in neuroblastoma cells (Sarinthorn Thummayot et al., 2018).
Anticancer Effects : Research has highlighted Cyanidin's potential as an anticancer agent, targeting various proliferative pathways in cancers like breast, liver, lung, prostate, and thyroid (Muhammad Azhaf Safdar et al., 2022).
Diabetes and Metabolic Disorders : Cyanidin has been explored for its role in diabetes treatment and prevention. For instance, it has shown inhibitory activities against intestinal α-glucosidase and pancreatic α-amylase, which are crucial in the management of diabetes (Sarinya Akkarachiyasit et al., 2010).
Renal Protection : Research indicates Cyanidin's protective effects against cisplatin-induced apoptosis in proximal tubular cells, suggesting potential use in preventing cisplatin-induced nephrotoxicity (Si Gao et al., 2013).
Stimulation of Insulin Secretion : Cyanidin has been found to stimulate insulin secretion and increase pancreatic β-cell gene expression, suggesting its application in diabetes management (T. Suantawee et al., 2017).
Aging and Cell Senescence : Studies show Cyanidin's potential in delaying aging processes and attenuating oxidative stress under stress-induced premature senescence cellular models (Mi Jin Choi et al., 2010).
Quantitative Estimation of Metals : Cyanidin has been used as a metallochromic agent in the analysis of heavy metals, offering an alternative method for metal determination in analytical samples (Josephine N. Ike et al., 2019).
Future Directions
Cyanidin has been found to have health benefits, especially in the prevention of diseases associated with oxidative stress, such as cardiovascular and neurodegenerative diseases . Furthermore, recent evidence suggests that health-promoting effects attributed to anthocyanins may also be related to modulation of gut microbiota . Therefore, future research could focus on further understanding the health benefits of cyanidin and its potential applications in disease prevention and treatment.
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6H,(H4-,16,17,18,19,20)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZSMAEJFVWIL-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
528-58-5 (chloride) | |
Record name | Cyanidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10157933 | |
Record name | Cyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cyanidin | |
CAS RN |
13306-05-3 | |
Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13306-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013306053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732ZHU564 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | Cyanidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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